5,7-Dihydroxy-4-phenyl-2-chromanone
Description
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Properties
IUPAC Name |
5,7-dihydroxy-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-7,11,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWANTVEMKYDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396459 | |
| Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108013-15-6 | |
| Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Chromanone Scaffold in Chemical Biology and Drug Discovery
General Strategies for Chromanone Core Synthesis
The synthesis of the chromanone core, a privileged scaffold in medicinal chemistry, can be achieved through various established and modern synthetic routes. nih.govijrpc.com Classical methods often involve the cyclization of phenolic precursors.
One of the most fundamental approaches is the intramolecular cyclization of 3-aryloxypropanoic acids, which can be prepared from the corresponding phenols. This acid-catalyzed cyclization, often employing strong acids like polyphosphoric acid or triflic acid, leads to the formation of the chromanone ring system. researchgate.net Another classical approach involves the reaction of phenols with β-ketoesters, such as in the Simonis chromone (B188151) cyclization, which, depending on the reaction conditions, can yield chromones that can subsequently be reduced to chromanones. wikipedia.org
The Perkin and Pechmann condensations are also notable methods, although they are more directly applied to the synthesis of coumarins, which are structurally related to chromanones. wikipedia.orgnih.govjk-sci.comtaylorandfrancis.comnumberanalytics.com Modifications of these reactions can provide access to the chromanone skeleton. For instance, the Pechmann condensation of a phenol (B47542) with a β-ketoester under acidic conditions is a primary method for coumarin (B35378) synthesis, which can be a precursor to chromanones. wikipedia.orgnih.govjk-sci.comtaylorandfrancis.comnumberanalytics.com
More contemporary methods focus on efficiency and milder reaction conditions. For example, a two-step synthesis has been described where phenols undergo a Michael addition to acrylonitrile (B1666552) to form 3-aryloxypropanenitriles. These intermediates are then treated with a mixture of triflic acid and trifluoroacetic acid to yield 4-chromanones in good yields. researchgate.net
The following table summarizes some general strategies for the synthesis of the chromanone core:
| Reaction | Starting Materials | Key Reagents/Conditions | Product |
| Intramolecular Cyclization | 3-Aryloxypropanoic acids | Polyphosphoric acid or Triflic acid | Chromanone |
| Michael Addition/Cyclization | Phenols, Acrylonitrile | K2CO3, t-BuOH; then TfOH, TFA | 4-Chromanone |
| Simonis Chromone Cyclization | Phenols, β-Ketoesters | Phosphorus pentoxide | Chromone (reducible to Chromanone) |
Enantioselective Synthesis Approaches for Chiral Chromanone Derivatives
The development of enantioselective methods to produce chiral chromanone derivatives is of significant interest due to the stereospecific bioactivity of many of these compounds. nih.gov These approaches often rely on asymmetric catalysis to control the formation of stereocenters.
One prominent strategy involves the rhodium-catalyzed enantioselective 1,4-addition of organoboron reagents to arylidene Meldrum's acids. This method provides access to 4-arylchroman-2-ones with good to excellent levels of enantioselectivity. nih.gov The use of silyl-protected dioxaborinanes as the organoboron source has been found to be particularly advantageous in these reactions. nih.gov
Another powerful approach is the organocatalytic intramolecular oxy-Michael addition. Cinchona-alkaloid-urea-based bifunctional organocatalysts have been successfully employed to catalyze the asymmetric cyclization of phenol derivatives bearing an α,β-unsaturated ketone or thioester moiety. rsc.org This method allows for the facile synthesis of a variety of optically active 2-substituted chromans in high yields and enantioselectivities. rsc.org
Furthermore, asymmetric vinylogous conjugate addition reactions have been developed. For instance, the addition of butenolide to 2-ester substituted chromones, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, affords chiral chromanone lactones with high diastereo- and enantioselectivity (up to 99% ee). rsc.orgnih.gov This transformation proceeds efficiently with low catalyst loading and can be applied to a range of substituted chromones. rsc.orgnih.gov
Key enantioselective approaches are summarized in the table below:
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Rhodium-catalyzed 1,4-addition | Rhodium complex, Organoboron reagents | Arylidene Meldrum's acids | Access to enantiomerically enriched 4-arylchroman-2-ones. nih.gov |
| Organocatalytic intramolecular oxy-Michael addition | Cinchona-alkaloid-urea bifunctional organocatalysts | Phenols with α,β-unsaturated ketone/thioester | High yields and enantioselectivities for 2-substituted chromans. rsc.org |
| Asymmetric vinylogous conjugate addition | Chiral N,N'-dioxide/Sc(III) complex | 2-Ester substituted chromones, Butenolide | High diastereo- and enantioselectivity for chromanone lactones. rsc.orgnih.gov |
Targeted Functionalization and Derivatization at Specific Positions
The introduction of aromatic and heterocyclic substituents onto the chromanone scaffold is a key strategy for modulating the biological activity of these compounds. nih.gov The 4-position of the chromanone ring is a common site for such modifications.
A direct method for the synthesis of 4-arylchroman-2-ones is the rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to coumarins. sci-hub.st This reaction provides a straightforward route to these valuable compounds. Palladium-catalyzed reactions have also been employed for the arylation of chromanones. For instance, a palladium-catalyzed dehydrogenation of chromanones followed by arylation with arylboronic acids has been developed, leading to a broad range of flavanones. organic-chemistry.org
The synthesis of 3-arylchromones has been achieved through the arylation of ortho-hydroxyarylenaminones using various arylating agents, including sulfonium (B1226848) salts and arenesulfonyl chlorides, under either photoredox or electrophilic conditions. organic-chemistry.org
The fusion of the chromanone ring with other heterocyclic systems, creating hybrid molecules, is a powerful strategy in drug discovery to generate novel scaffolds with potentially enhanced or new biological activities. nih.govmdpi.com
Various synthetic methodologies have been developed to construct chromone-fused heterocycles, which can then be converted to their chromanone counterparts. nih.gov For example, 2-imino-N-phenyl-2H-chromene-3-carboxamide can serve as a versatile starting material for the synthesis of a range of functionalized chromenes, including chromeno[2,3-d]pyrimidin-4-ones. scirp.org These can be further modified to introduce other heterocyclic moieties like pyrazoles, tetrazoles, and isoxazoles. scirp.org
Another approach involves the ring-opening and recyclization of 3-functionalized chromones. tandfonline.com For instance, 3-formylchromones can react with binucleophiles to construct fused five-, six-, and seven-membered heterocycles. The reaction with hydrazine (B178648) derivatives, for example, leads to the formation of pyrazole-fused chromones. tandfonline.com
The following table highlights some approaches to chromanone hybrid heterocycles:
| Strategy | Starting Material | Reagents | Resulting Hybrid System |
| Functionalization of Chromene Precursor | 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Various laboratory reagents | Chromeno[2,3-d]pyrimidin-4-ones, Pyrazoles, Tetrazoles. scirp.org |
| Ring Opening-Recyclization | 3-Formylchromones | Hydrazine derivatives | Pyrazole-fused chromones. tandfonline.com |
| Molecular Hybridization | Chromone scaffolds | Butenafine fragments | Chromone-butenafine hybrids. mdpi.com |
Innovative Synthetic Approaches (e.g., Cascade Radical Cyclization, Visible Light Driven Cyclization)
Modern synthetic chemistry has introduced innovative and efficient methods for the construction of the chromanone skeleton, often utilizing radical-based transformations and photochemistry.
Cascade radical cyclization represents a powerful tool for the synthesis of functionalized chroman-4-ones. rsc.org A notable example involves the reaction of 2-(allyloxy)arylaldehydes with various radical precursors. This process is initiated by the generation of an acyl radical, which then undergoes an intramolecular addition to the alkene, followed by a coupling reaction to introduce functionality at the 3-position of the chromanone ring. rsc.orgresearchgate.net
Visible-light-promoted reactions have emerged as a green and efficient alternative for chromanone synthesis. ibs.re.kracs.orgresearchgate.netnih.gov A tandem radical strategy enabled by visible light has been developed for the direct synthesis of spiroepoxy chroman-4-ones. ibs.re.kr This reaction is initiated by the formation of an acyl radical, which undergoes intramolecular cyclization and subsequent epoxidation. ibs.re.kr Another visible-light-driven approach involves a cascade radical addition/cyclization of alkenyl aldehydes to produce 3-substituted chroman-4-ones under mild conditions. acs.orgresearchgate.netnih.gov Furthermore, visible-light-induced cascade reactions have been used for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones through a doubly decarboxylative Giese reaction. rsc.org
The table below summarizes these innovative approaches:
| Approach | Key Features | Starting Materials | Products |
| Cascade Radical Cyclization | In situ acyl radical generation, intramolecular addition | 2-(Allyloxy)arylaldehydes | Functionalized chroman-4-ones. rsc.orgresearchgate.net |
| Visible Light Driven Cyclization | Tandem radical strategy, mild conditions | Benzyl alcohols, Alkenyl aldehydes | Spiroepoxy chroman-4-ones, 3-Substituted chroman-4-ones. ibs.re.kracs.orgresearchgate.netnih.gov |
| Doubly Decarboxylative Giese Reaction | Visible light, photoredox catalyst | Coumarin-3-carboxylic acids, N-(acyloxy)phthalimides | 4-Substituted-chroman-2-ones, 2-Substituted-chroman-4-ones. rsc.org |
Multicomponent and Domino Reactions in Chromanone Synthesis
Multicomponent and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.govbeilstein-journals.orguni-rostock.denih.gov
Domino reactions involving chromones and activated carbonyl compounds have been extensively studied for the synthesis of a variety of heterocyclic products. nih.govbeilstein-journals.orguni-rostock.denih.gov The reaction of chromones with reagents like dimethyl acetone-1,3-dicarboxylate or 1,3-bis(silyloxy)-1,3-butadienes can lead to complex structures through a sequence of Michael additions and subsequent cyclizations. nih.govbeilstein-journals.org The regioselectivity of these reactions is often dependent on the substituents on the chromone ring and the nature of the nucleophile. nih.govbeilstein-journals.orgnih.gov
Organocatalytic domino reactions have also been developed for the stereoselective synthesis of chromanone derivatives. For example, a domino Michael/hemiacetalization reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, yields functionalized chroman-2-ones and chromanes in high yields and stereoselectivities. rsc.org
The table below provides an overview of these efficient synthetic strategies:
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Domino Reaction | Chromones, Activated carbonyl compounds (e.g., dimethyl acetone-1,3-dicarboxylate) | Base (e.g., DBU) | Formation of complex products via Michael addition and ring cleavage/cyclization. nih.govbeilstein-journals.org |
| Organocatalytic Domino Reaction | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Modularly designed organocatalysts | High enantio- and diastereoselectivity for chroman-2-ones and chromanes. rsc.org |
Structure Activity Relationship Sar Studies of Chromanone Derivatives
Elucidation of Pharmacophoric Elements within Chromanone Scaffolds
The chroman-4-one, or chromanone, scaffold is a key pharmacophore that serves as a foundational structure for numerous synthetic and naturally occurring compounds with significant pharmacological activities. nih.govresearchgate.net This heterocyclic moiety, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a versatile template in drug design. nih.govresearchgate.net The absence of a C2-C3 double bond distinguishes chromanones from chromones, leading to notable differences in their biological effects. acs.orgresearchgate.net
The therapeutic potential of chromanone derivatives is broad, encompassing anticancer, antioxidant, antidiabetic, antibacterial, and antifungal properties. nih.gov The versatility of the chromanone scaffold allows for substitutions at various positions, particularly at C-2, C-3, C-4, C-6, and C-7, which significantly influence the resulting biological activity. nih.gov For instance, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amines, and other aromatic moieties have been shown to yield potent antioxidant compounds. nih.gov
In the context of multi-target drug design for complex conditions like Alzheimer's disease, the chromanone scaffold has been identified as a privileged structure. nih.govacs.org By combining the chromanone pharmacophore with other active moieties through appropriate linkers, researchers can develop multi-target small molecules (MSMs) that interact with multiple biological targets. nih.gov This approach has led to the development of chromanone derivatives with inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, as well as affinity for sigma receptors. nih.govacs.org
The carbonyl group at the C-4 position is another crucial pharmacophoric element. Studies have demonstrated that any modification to this carbonyl group results in a significant loss of inhibitory activity, highlighting its essential role in the molecule's interaction with its biological targets. acs.org This underscores the importance of the specific arrangement of atoms within the chromanone ring system for potent biological activity. acs.org
Impact of Hydroxyl Substitutions (e.g., 5,7-Dihydroxy Pattern) on Biological Activity
The presence and positioning of hydroxyl groups on the chromanone scaffold are critical determinants of biological activity. The 5,7-dihydroxy substitution pattern, as seen in compounds like pinocembrin (B1678385) (5,7-dihydroxyflavanone), is particularly noteworthy for its contribution to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. nih.govescholarship.orgmssm.edu
The 5,7-dihydroxyflavanone (B1678386) scaffold has been used as a template for the synthesis of new derivatives with enhanced antimicrobial properties. nih.govescholarship.org Studies have shown that halogenated derivatives of 5,7-dihydroxyflavanone exhibit potent activity against Gram-positive bacteria and certain yeasts. nih.govescholarship.org The hydroxyl groups at positions 5 and 7 are thought to play a role in the molecule's interaction with biological targets, and their presence is often associated with antioxidant properties. nih.gov
The influence of hydroxyl groups extends to other positions on the chromanone ring as well. For example, the introduction of a hydroxyl group at the C-7 position has been explored in the development of anticancer agents. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on both the chromanone core and the phenyl ring of 2-(2-phenylethyl)chromones has been shown to modulate their anti-inflammatory activity. nih.gov For instance, compounds with a 7-hydroxy or 5,6-dihydroxy substitution have demonstrated inhibitory effects on inflammatory pathways. nih.gov
The antioxidant capacity of chromone (B188151) derivatives is also significantly influenced by the presence of hydroxyl groups. nih.gov The dihydroxy substitution on the benzene ring of chromone derivatives has been shown to enhance their antioxidant activity. nih.gov This highlights the importance of the number and location of hydroxyl groups in determining the specific biological effects of these compounds.
Influence of Phenyl Substitution on Activity Profiles
The substitution of a phenyl group at various positions on the chromanone scaffold significantly modulates the biological activity of the resulting derivatives. The position and nature of substituents on this phenyl ring, as well as the point of attachment to the chromanone core, are key factors in determining the potency and selectivity of these compounds.
For instance, in the context of aromatase inhibitors, isoflavanone (B1217009) derivatives with a phenyl group at C-3 have shown potent activity. researchgate.net The substitution pattern on this phenyl ring is crucial; for example, a 4'-phenoxy group on the isoflavanone scaffold resulted in significant inhibitory activity against aromatase. researchgate.net
The presence of a phenyl ring at C-2, as in flavanones, is a common structural feature in many biologically active natural products. researchgate.net The biological activity of 3-benzylideneflavanones, which have a phenyl group at C-2, has been shown to be greater than that of unsubstituted benzylidenechromanones, indicating the positive influence of the C-2 phenyl substituent. nih.gov
However, the introduction of a phenyl group does not always lead to enhanced activity. In some cases, bulky groups directly attached to the chromanone ring can diminish the inhibitory effect against certain enzymes. acs.org For example, a phenyl-substituted chromone was found to be less active as a SIRT2 inhibitor compared to an n-pentyl-substituted analog, suggesting that steric hindrance can negatively impact activity. acs.org Conversely, a phenethyl-substituted chroman-4-one derivative displayed significant inhibitory activity, indicating that the spacer between the phenyl group and the chromanone core is also a critical factor. acs.org
Role of Stereochemistry in Modulating Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chromanone derivatives, influencing how these molecules interact with their biological targets. mdpi.com The three-dimensional arrangement of atoms can significantly affect a compound's binding affinity, efficacy, and even its metabolic fate. mdpi.com
In chromanone systems, the stereochemistry at chiral centers, such as the C-2 and C-3 positions of the dihydropyran ring, is of particular importance. The conformation of the heterocyclic ring and the orientation of substituents are dictated by these stereocenters. For example, in 3-substituted chromanones, the conformational preference of a bulky substituent like a t-butyl group is to occupy a quasi-axial position, whereas a phenyl group tends to adopt a quasi-equatorial orientation. oup.com
The stereochemistry of substituents on the chromanone ring can influence the molecule's ability to fit into the active site of an enzyme or receptor. This is evident in the development of inhibitors for specific enzymes, where only one enantiomer or diastereomer of a chiral compound exhibits the desired biological activity. mdpi.com Molecular modeling studies have shown that the stereochemical configuration of a molecule determines its ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with the target protein. researchgate.netmdpi.com
For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target is crucial for its biological effect. mdpi.com Similarly, the stereochemistry of the Cα carbon in certain derivatives determines the orientation of a phenyl ring, which in turn affects its interaction with the binding site of the target enzyme. mdpi.com The absence of a double bond between C-2 and C-3 in chromanones, as opposed to chromones, introduces a chiral center at C-2 (if substituted) and allows for greater conformational flexibility, which can lead to significant variations in biological activity. acs.orgresearchgate.net
Information regarding the preclinical biological activities and molecular mechanisms of the chemical compound "5,7-Dihydroxy-4-phenyl-2-chromanone" is not available in publicly accessible scientific literature.
Extensive searches for "this compound" and its systematic name, "5,7-dihydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one," did not yield any specific research data corresponding to the requested outline. This includes a lack of information on its in vitro antiproliferative and cytotoxic activities, mechanisms of cell cycle modulation, induction of apoptosis or autophagy, role in oxidative stress, DNA damage induction, inhibition of metastasis, or enzyme inhibition studies.
While research exists for structurally related compounds such as other chromanone derivatives, flavanones (e.g., naringenin), flavones (e.g., chrysin), and coumarins, the specific data for "this compound" is absent. Therefore, it is not possible to generate the requested scientific article with a sole focus on this compound.
Preclinical Biological Activities and Molecular Mechanisms of Chromanone Derivatives
Enzyme Inhibition Studies
Glycogen (B147801) Phosphorylase and FBPase Inhibition
The chromone (B188151) scaffold, the core structure of 5,7-Dihydroxy-4-phenyl-2-chromanone, has been a subject of investigation for its role in modulating key enzymes in glucose metabolism, such as Glycogen Phosphorylase (GP) and Fructose 1,6-bisphosphatase (FBPase).
Glycogen Phosphorylase (GP): GP is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Flavonoids, which share a similar core structure with the target compound, have been identified as GP inhibitors. nih.gov For instance, flavopiridol (B1662207), a synthetic flavonoid derivative with a 5,7-dihydroxy-benzopyran-4-one structure, inhibits muscle glycogen phosphorylase b (GPb) with an IC₅₀ value of 15.5 µM. nih.gov This inhibition is synergistic with glucose, meaning the inhibitory effect is enhanced in the presence of glucose. nih.gov Structural studies show that flavopiridol binds to the allosteric inhibitor site of the enzyme. nih.gov Further research on a panel of chromone derivatives, including flavonoids and 2-styrylchromones, has sought to establish clear structure-activity relationships for GP inhibition. nih.govnih.gov
Fructose 1,6-bisphosphatase (FBPase): FBPase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. nih.gov Inhibiting FBPase is another promising approach for controlling hyperglycemia in type 2 diabetes. nih.gov A screening of 42 different chromone derivatives identified Herbacetin (B192088) (3,4',5,7,8-pentahydroxyflavone) as an inhibitor of human FBPase, with an IC₅₀ value of 6.4 ± 0.7 μM. nih.gov Studies on insulin-resistant HepG2 cells showed that herbacetin could decrease insulin (B600854) resistance and ameliorate inflammation. nih.gov
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are primary targets in the symptomatic treatment of Alzheimer's disease. The chromanone structure has been utilized as a scaffold for developing inhibitors for these enzymes.
A study focused on novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids identified them as multi-target agents for Alzheimer's disease. nih.gov These compounds displayed significant inhibitory activities against both AChE and MAO-B. nih.gov The most effective compound in the series, designated C10, showed potent and balanced dual inhibition with an IC₅₀ of 0.58 µM for AChE. nih.gov Kinetic and molecular modeling studies revealed that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov
Another series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their potential to inhibit both AChE and BChE. acs.org Within this series, derivative 4k was the most potent against BChE, with an IC₅₀ value of 0.65 µM, which was more potent than the standard drug donepezil. acs.org Kinetic analysis showed it to be a competitive inhibitor. acs.org
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Hybrid C10 | AChE | 0.58 | Dual-binding |
| Derivative 4k | BChE | 0.65 | Competitive |
| Derivative 4c | BChE | 0.89 | - |
| Derivative 4d | BChE | 1.19 | - |
Monoamine Oxidase (MAO-B) Inhibition
Monoamine Oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. Chromanone derivatives have shown potential as MAO-B inhibitors.
In the previously mentioned study on chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids, the optimal compound C10 also demonstrated excellent inhibitory activity against MAO-B, with an IC₅₀ value of 0.41 µM. nih.gov This highlights the potential of the chromanone scaffold in designing dual-target inhibitors for complex neurodegenerative diseases. nih.gov
DNA Topoisomerase IV Inhibition
DNA topoisomerase IV is an essential bacterial enzyme involved in DNA replication, specifically in the decatenation (unlinking) of daughter chromosomes. youtube.compnas.org While it is a well-established target for quinolone antibiotics, research has expanded to identify non-quinolone inhibitors. youtube.commdpi.com
Within this search, certain flavonoids have been identified as selective inhibitors of bacterial topoisomerase IV. youtube.com A study isolated three glycosylated flavones from cottonseed flour, including rutin (B1680289) (quercetin 3-O-β-D-glucose- nih.govacs.org-O-α-L-rhamnose), which were found to promote DNA cleavage mediated by E. coli topoisomerase IV. youtube.com Rutin inhibited the decatenation activity of topoisomerase IV with a 50% inhibitory concentration (IC₅₀) of 64 µg/ml and was specific to this enzyme, showing no activity against DNA gyrase or mammalian topoisomerase II. youtube.com This indicates that the flavone (B191248) structure, which is related to the chromanone core, can serve as a template for developing selective topoisomerase IV inhibitors. youtube.com
Sirtuin (e.g., Sirt2) Modulation
Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, and their modulation is a target for age-related diseases, including neurodegenerative disorders and cancer. Specifically, Sirtuin 2 (SIRT2) has emerged as a promising target, and chroman-4-one derivatives have been identified as potent and selective inhibitors.
A series of substituted chroman-4-one derivatives were synthesized and found to be selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range. Structure-activity relationship studies revealed several key features for potent inhibition:
An intact carbonyl group is crucial for activity.
Substitutions at the 2-, 6-, and 8-positions are important.
Larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity.
The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one , which had an IC₅₀ of 1.5 µM for SIRT2 and showed high selectivity over SIRT1 and SIRT3. Further studies on novel chroman-4-one and chromone-based SIRT2 inhibitors confirmed their antiproliferative effects in breast and lung cancer cell lines, which correlated with their SIRT2 inhibition potency.
| Compound | SIRT2 IC₅₀ (µM) | Selectivity |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 |
ABCG2 Protein Inhibition and Drug Efflux Modulation
ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that can efflux a wide range of drugs from cells, contributing to multidrug resistance (MDR) in cancer therapy. Chromone derivatives have been developed as potent and selective inhibitors of ABCG2.
Research into the structure-activity relationships of chromone derivatives identified several key structural features for potent ABCG2 inhibition. These include a p-bromobenzyloxy substituent at the 5-position of the chromone ring and a tryptamine (B22526) unit linked via an amide linkage. Further optimization led to a derivative named chromone 4a (C4a) , which is one of the most potent ABCG2 inhibitors reported, with an IC₅₀ value decreasing from 0.26 µM to 0.086 µM after structural modification. Molecular dynamics simulations have shown that C4a likely binds within the Ko143-binding pocket of the ABCG2 transporter. These chromone inhibitors have demonstrated selectivity for ABCG2 over other transporters like P-glycoprotein (P-gp).
Antimicrobial Properties
The chromanone scaffold is present in various natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities. Reviews on the therapeutic potential of chromanones highlight their evaluation against numerous bacterial and fungal strains.
For example, derivatives such as 3-azolyl-4-chromanone phenylhydrazones have shown antifungal potential against pathogens like Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL. Other studies have reported on 4-aryl-4H-chromenes that possess potent antimicrobial activities, with some compounds showing promising MIC values ranging from 0.007 to 3.9 µg/mL.
While specific data for this compound is not detailed, the consistent antimicrobial activity across a range of its derivatives underscores the potential of this chemical class in developing new antimicrobial agents.
Antibacterial Activity and Spectrum
Chromanone derivatives have demonstrated a wide range of antibacterial activities. nih.gov Studies have shown that these compounds possess inhibitory effects against various bacterial species, including both Gram-positive and Gram-negative bacteria.
For instance, certain 3-benzylidene-4-chromanone (B8775485) derivatives have exhibited significant antibacterial activity. nih.gov Halogenated flavanones, a related class of compounds, have also shown promising antimicrobial activity against Gram-positive bacteria. nih.gov
While specific data on this compound is limited, a related flavonoid, 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, showed modest activity against Mycobacterium tuberculosis and Mycobacterium avium. nih.gov The activity of this compound was enhanced when used in combination with first-line anti-TB drugs. nih.gov
Antifungal Activity
The antifungal potential of chromanone derivatives has been explored against several fungal pathogens. nih.govnih.gov For example, 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal activity against Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov
A derivative, (E)-benzylidene-chroman-4-one, demonstrated fungicidal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.comsemanticscholar.org Another study on chromone-3-carbonitriles reported good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL. researchgate.net These compounds also inhibited the formation of biofilms, a key virulence factor for Candida albicans. researchgate.net
Flavonoids, a class of compounds that includes chromanones, have also been investigated for their antifungal properties. nih.gov For example, 3,2'-dihydroxyflavone (B191514) showed strong antibiofilm activity against C. albicans at a concentration of 1 µg/mL, with an MIC of 50 µg/mL. nih.gov
Molecular Mechanisms of Antimicrobial Action
Research into the molecular mechanisms of chromanone derivatives' antimicrobial action suggests multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane. For instance, the antifungal effect of (E)-benzylidene-chroman-4-one against Candida spp. is thought to occur through its action on the plasma membrane. mdpi.comsemanticscholar.org
Another potential mechanism is the inhibition of macromolecular biosynthesis. Some flavonoids are known to inhibit RNA and DNA synthesis in fungal cells. nih.gov Furthermore, some furanone derivatives, which share a core structural motif with chromanones, have been shown to exert their antibacterial activity against Staphylococcus aureus by inducing the production of reactive oxygen species (ROS), leading to damage of intracellular proteins. mdpi.com These compounds can also cause a drop in the bacterial membrane potential. mdpi.com
Anti-inflammatory Activity and Related Mechanisms
Chromanone and its derivatives are recognized for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of these compounds are believed to play a role in mitigating various inflammation-related diseases. nih.gov
For example, certain 2-(2-phenylethyl)chromone (B1200894) derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov Western blot analysis has confirmed the anti-inflammatory activity of these compounds, with their efficacy increasing in a dose-dependent manner. nih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms
Chromanone derivatives are known to possess significant antioxidant activity. nih.gov This activity is largely attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. nih.gov
The antioxidant capacity of phenolic compounds like chromanones is influenced by their chemical structure, particularly the number and position of hydroxyl groups. nih.govnih.govscienceopen.com The presence of a hydroxyl group at the C-5 and C-7 positions, as in this compound, is thought to contribute to the antioxidant activity through an electron-donating effect. nih.gov
The mechanism of free radical scavenging by phenolic compounds can occur through hydrogen atom transfer (HAT) or single electron transfer. nih.govscienceopen.com The ability of a flavonoid to scavenge radicals is also influenced by other structural features, such as the presence of a double bond in the C-ring and a 4-carbonyl group. researchgate.net
Preclinical In Vivo Efficacy Studies in Animal Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of new compounds. imavita.com Animal models, particularly mouse models, play a vital role in cancer research and the development of effective therapies. championsoncology.com These models, including patient-derived xenografts (PDXs), allow for the assessment of a drug's efficacy, safety, and pharmacokinetics in a living organism. championsoncology.comnih.gov
While specific in vivo efficacy studies for this compound were not found, the broader class of chromanone derivatives has been the subject of such investigations. These studies are essential for understanding how these compounds behave in a complex biological system and for predicting their potential clinical utility. imavita.comnih.gov
Below is a table summarizing the biological activities of various chromanone derivatives based on the available preclinical data.
Table 1: Preclinical Biological Activities of Chromanone Derivatives
| Compound Class | Biological Activity | Target Organisms/Models | Key Findings |
| 3-Benzylidene-4-chromanones | Antibacterial | Gram-positive and Gram-negative bacteria | Exhibited significant antibacterial activity. nih.gov |
| Halogenated flavanones | Antimicrobial | Gram-positive bacteria, Saccharomyces cerevisiae, Vibrio cholerae | Showed promising antimicrobial activity with low cytotoxicity. nih.gov |
| 3-Azolyl-4-chromanone phenyl hydrazones | Antifungal | Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, Microsporum gypseum | Demonstrated antifungal potential. nih.gov |
| (E)-benzylidene-chroman-4-one | Antifungal | Candida spp. | Showed fungicidal activity, likely by targeting the plasma membrane. mdpi.comsemanticscholar.org |
| Chromone-3-carbonitriles | Antifungal | Candida spp. | Exhibited good antifungal activity and inhibited biofilm formation. researchgate.net |
| 2-(2-phenylethyl)chromones | Anti-inflammatory | LPS-induced inflammatory models | Significantly inhibited nitric oxide production. nih.gov |
| Chromanone derivatives | Antioxidant | Free radical scavenging assays | Possess significant antioxidant activity. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct docking studies on 5,7-Dihydroxy-4-phenyl-2-chromanone are not extensively documented, research on structurally related coumarin (B35378) and chromanone derivatives provides significant insights into its potential binding modes. academie-sciences.frnih.gov
Docking studies on derivatives of 4-hydroxycoumarin (B602359) against targets like the bacterial tyrosine kinase have revealed key interactions that stabilize the ligand-receptor complex. nih.gov These interactions are often dominated by electrostatic and hydrophobic contacts. For the this compound scaffold, the dihydroxy-substituted ring and the 4-phenyl ring are critical for forming specific types of bonds.
Key Interaction Types:
Hydrogen Bonds: The hydroxyl groups at positions 5 and 7 are prime candidates for forming conventional hydrogen bonds with amino acid residues in a protein's active site.
π-π Stacking: The aromatic nature of the benzopyran core and the 4-phenyl substituent allows for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov
Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar residues within the binding pocket.
In a study of coumarin hybrids targeting acetylcholinesterase, a key enzyme in Alzheimer's disease, the phenyl ring was observed to orient towards a hydrophobic pocket composed of Phe330, Tyr334, and Phe331, stabilized by π-π stacking. nih.gov Similar interactions can be anticipated for this compound, highlighting its potential for interacting with a range of biological targets.
Table 1: Potential Ligand-Protein Interactions for the this compound Scaffold
| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acids |
| Hydrogen Bonding | 5-OH, 7-OH groups, Carbonyl oxygen | Serine, Threonine, Aspartate, Glutamate, Histidine |
| π-π Stacking | Benzene (B151609) ring of the chromanone core, 4-phenyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | 4-phenyl group | Leucine, Valine, Isoleucine, Alanine |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. youtube.com This computational method can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to observe the dynamic "evolution" of their interactions. nih.govyoutube.com
Prediction of Molecular Properties and Bioactivity Profiles
Computational tools are frequently used to predict the physicochemical properties of molecules, which are crucial for determining their potential as drug candidates. For the related compound 5,7-dihydroxy-4-phenyl-2H-chromen-2-one, these properties have been calculated and are available in public databases. The properties of the target compound, this compound (a dihydro- derivative), are expected to be very similar.
The bioavailability and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of flavonoids and related compounds are also predicted computationally to assess their drug-likeness. nih.govrsc.org Studies on flavonoid derivatives have shown that chemical modifications can significantly improve bioavailability and ADMET profiles. rsc.org Computational predictions for related coumarins have been used to assess properties like the Lipinski's rule of five to identify potent, druggable molecules. nih.gov
Table 2: Computed Molecular Properties for the Related Compound 5,7-Dihydroxy-4-phenyl-2H-chromen-2-one
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem nih.govsigmaaldrich.com |
| Molecular Weight | 254.24 g/mol | PubChem nih.govsigmaaldrich.com |
| XLogP3 | 2.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Topological Polar Surface Area | 66.8 Ų | PubChem nih.gov |
| IUPAC Name | 5,7-dihydroxy-4-phenylchromen-2-one | PubChem nih.gov |
Note: The molecular formula for this compound is C₁₅H₁₂O₄, with a molecular weight of 256.25 g/mol .
Conformational Analysis and Identification of Bioactive Conformations
Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation of its single bonds. Identifying the most stable or "bioactive" conformation—the shape the molecule adopts when it binds to a target—is crucial for drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various flavonoid and coumarin derivatives to predict activities ranging from anticancer to antioxidant effects. nih.govnih.govresearchgate.net The process involves calculating a set of "descriptors" for each molecule that quantify its physicochemical properties (e.g., electronic, steric, lipophilic). A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). cmu.ac.thnih.gov
For a QSAR model to be reliable, it must be statistically validated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov A robust QSAR model for coumarin derivatives could be used to predict the antioxidant or other biological activities of this compound and guide the design of new analogues with enhanced potency. nih.govresearchgate.net
Natural Occurrence and Biosynthetic Pathways of Chromanone Derivatives
Identification and Isolation from Natural Sources
Chromanone derivatives are predominantly found in the plant kingdom and to a lesser extent in microorganisms like fungi. rsc.org
Numerous plant genera are known to produce a rich variety of chromanone and chromone (B188151) derivatives.
Citrus reticulata (Mandarin Orange) and Citrus medica (Citron): The peels of Citrus fruits are a known source of various flavonoids, a class of compounds that includes flavanones (2-phenyl-chroman-4-one derivatives). wiserpub.com Desiccated peels of Citrus reticulata are used in traditional remedies for digestive issues. wiserpub.com While rich in flavanones like hesperidin (B1673128) and naringin, specific chromanone derivatives beyond this subclass are not as commonly reported. wiserpub.comekb.egnih.gov Similarly, Citrus medica is known to contain coumarins and flavanones such as hesperidin and rutin (B1680289) derivatives. mdpi.comnih.gov
Aquilaria: Species of Aquilaria, which produce the valuable resinous wood known as agarwood, are a significant source of 2-(2-phenylethyl)chromones. wiserpub.comorganic-chemistry.org These compounds are key contributors to the characteristic aroma of agarwood. researchgate.net Research on artificial and wild agarwood from Aquilaria sinensis and Aquilaria crassna has led to the isolation of numerous novel chromone derivatives, including dimeric forms. researchgate.netvienkiemnghiem.gov.vn
Aloe: Aloe species, such as Aloe vera and Aloe peglerae, are well-known for their diverse chemical constituents, including a variety of chromone and chromanone derivatives. mdpi.comijrpc.com Notable among these are aloesin (B1665252) and aloeresin E and F, which are C-glucosyl chromones. ijrpc.comresearchgate.net The gel and exudates of Aloe leaves contain a complex mixture of bioactive compounds. mdpi.com
Hypericum: The genus Hypericum, commonly known as St. John's wort, is a rich source of various bioactive compounds. Phytochemical investigations of species like Hypericum lissophloeus and Hypericum sikokumontanum have yielded new chromanone derivatives, such as 5,7-dihydroxy-2,3-dimethyl-6-(3-methyl-but-2-enyl)-chroman-4-one and chromanone glucosides. acs.orgmdpi.comnih.govfip.org
Polygonum: While the genus Polygonum is known for a wide array of secondary metabolites, specific reports on the isolation of chromanone derivatives are less common compared to other classes of compounds like flavonoids and stilbenoids.
Cassia: The Cassia genus is a prolific source of chromone derivatives. nih.gov Studies on species like Cassia agnes and Cassia auriculata have led to the isolation of new chromones with various biological activities. nih.govnih.gov
Myrtus communis (Common Myrtle): The leaves of Myrtus communis have been found to contain a new chromone glucoside, undulatoside A 6′-O-gallate, alongside various phloroglucinol (B13840) derivatives. rsc.org
Syzygium cerasiforme: A new isopropyl chromone, 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one, has been isolated from the leaves of Syzygium cerasiforme. rsc.org
Abronia nana: A novel C-methylcoumarinochromone, identified as 9,11-dihydroxy-10-methylcoumarinochromone (boeravinone Y), was isolated from suspension cultures of Abronia nana. rsc.orgresearchgate.net
Macrolobium latifolium: Research on Macrolobium latifolium has led to the isolation of a new C-glycoside chromone named macrolobin (5,7-dihydroxychromone-3α-d-C-glucoside). nih.gov
Fungi are another important natural source of chromanone derivatives, often exhibiting unique structural features. rsc.org For instance, Penicillium species have been found to produce various chromanone derivatives. The microbiological transformation of chromanones by fungi like Aspergillus niger has also been studied, showing the potential for creating new derivatives. An example is Chromanone A, a unique C-3 substituted 2-hydroxymethyl chromone, which was isolated from a marine-derived fungus.
Biosynthetic Pathways and Enzymatic Mechanisms
The biosynthesis of chromanones and chromones is closely linked to the polyketide pathway. Polyketides are a large class of secondary metabolites produced by a family of enzymes known as polyketide synthases (PKSs).
The biosynthesis of these compounds shares similarities with fatty acid synthesis. The process involves the sequential condensation of small carboxylic acid units, typically initiated by a starter molecule like acetyl-CoA and extended by malonyl-CoA units.
A key enzyme in the biosynthesis of certain chromone structures is aloesone (B1238188) synthase (ALS) . ALS is a plant-specific type III polyketide synthase. It catalyzes the condensation of a starter molecule, acetyl-CoA, with multiple molecules of malonyl-CoA to form a polyketide chain. This chain then undergoes cyclization and aromatization to form the chromone core. For example, aloesone synthase from Aloe arborescens produces the heptaketide aloesone. Another type III PKS, pentaketide (B10854585) chromone synthase (PCS), also found in Aloe arborescens, catalyzes the formation of 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA. researchgate.netnih.gov
The specificity of the PKS enzymes, including the number of condensation reactions and the final cyclization pattern, determines the structure of the resulting polyketide and, consequently, the specific chromone or chromanone derivative produced. nih.gov
Advanced Research Directions and Therapeutic Potential
Development of Multitarget-Directed Ligands (MTDLs) based on the Chromanone Scaffold
The complexity of many diseases, such as Alzheimer's, cancer, and inflammatory conditions, often involves multiple pathological pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the development of Multitarget-Directed Ligands (MTDLs) that can simultaneously modulate several key biological targets. nih.govnih.gov The chromanone scaffold has emerged as a promising platform for designing such MTDLs. nih.gov
Researchers are actively exploring the synthesis of chromanone-based MTDLs for neurodegenerative diseases like Alzheimer's. These compounds are designed to inhibit enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of the disease. nih.govnih.gov For instance, certain chromone (B188151) derivatives have shown potent and selective inhibition of these enzymes, highlighting their potential as MTDLs for Alzheimer's treatment. nih.gov The chromanone core can be linked to various amine moieties to create heterodimers with multi-neurotarget activity. acs.org
The development of MTDLs based on the chromanone scaffold represents a significant challenge and an exciting opportunity for medicinal chemists to create innovative therapies for complex diseases. nih.gov
Exploration of Novel Therapeutic Applications for Chromanone Derivatives
Beyond their established roles, researchers are continuously investigating new therapeutic applications for chromanone derivatives. The versatility of the chromanone scaffold allows for structural modifications that can lead to a wide array of biological activities. tandfonline.comnih.gov
Interactive Table: Investigated Therapeutic Areas for Chromanone Derivatives
| Therapeutic Area | Target/Mechanism | Reference |
| Anticancer | Inhibition of protein kinases, topoisomerases, and drug transporters. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Antidiabetic | Inhibition of α-glucosidase and dipeptidyl peptidase-IV (DPP4). nih.gov | nih.gov |
| Antimicrobial | Activity against various bacteria and fungi, including drug-resistant strains. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Antiviral | Potential activity against various viruses. tandfonline.com | tandfonline.com |
| Anti-inflammatory | Stabilization of mast cells and inhibition of inflammatory mediators. tandfonline.com | tandfonline.com |
| Neuroprotective | Inhibition of enzymes related to neurodegeneration. nih.govnih.govacs.org | nih.govnih.govacs.org |
| Antioxidant | Scavenging of free radicals. nih.govnih.gov | nih.govnih.gov |
Future Innovations in Synthetic Strategies for Complex Chromanone Analogues
The synthesis of complex chromanone analogues is a critical area of research aimed at improving their therapeutic potential. While classical methods for chromone synthesis often require harsh acidic conditions, newer, more efficient strategies are continuously being developed. ijrpc.comrsc.orgresearchgate.net
Future innovations are likely to focus on:
Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer an efficient way to construct the chromanone core. ijrpc.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of chromanone derivatives. acs.org
Catalytic Methods: The use of novel catalysts, such as polyphosphoric acid and phosphorus oxychloride, can facilitate the cyclization of the chromone ring under milder conditions. ijrpc.com
Green Chemistry Approaches: Developing environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents is an ongoing goal.
These advanced synthetic methods will enable the creation of diverse libraries of chromanone analogues with tailored properties, facilitating the discovery of new drug candidates. nih.govnih.gov
Emerging Research Themes and Challenges in Chromanone Chemistry and Biology
The field of chromanone research is dynamic, with several emerging themes and persistent challenges.
Emerging Themes:
Personalized Medicine: The broad biological activity of chromanones could be harnessed to develop targeted therapies based on an individual's genetic makeup or disease profile.
Drug Delivery Systems: Incorporating chromanone derivatives into novel drug delivery systems could enhance their bioavailability and therapeutic efficacy.
Natural Product Synthesis: The total synthesis of naturally occurring chromanones remains an important area of research, providing access to complex structures with unique biological activities. nih.gov
Challenges:
Pharmacokinetic Properties: A comprehensive assessment of the pharmacokinetic and pharmacodynamic properties of many chromanone derivatives is often lacking, which can hinder their clinical development. tandfonline.com
In Vivo Efficacy: Many studies on chromanones are based on in vitro assays, and translating these findings into in vivo efficacy can be challenging. tandfonline.com
Synthetic Complexity and Cost: The synthesis of complex chromanone derivatives can be expensive and low-yielding, which can be a deterrent for large-scale production. tandfonline.comnih.gov
Regulatory Hurdles: The high costs and complex legislation associated with drug discovery and development pose a significant barrier to bringing new chromone-based drugs to market. tandfonline.com
Despite these challenges, the chromanone scaffold remains a highly promising platform for the development of new medicines. tandfonline.comresearchgate.net Continued interdisciplinary research in chemistry, biology, and pharmacology will be crucial to unlocking the full therapeutic potential of this versatile class of compounds.
Q & A
Basic: What are the recommended methods for synthesizing 5,7-Dihydroxy-4-phenyl-2-chromanone and its derivatives?
Methodological Answer:
Synthesis typically involves Claisen-Schmidt condensation or acid-catalyzed cyclization of substituted chalcones. For example, 5,7-dihydroxyflavanone derivatives can be synthesized via cyclization of 2'-hydroxychalcone intermediates under acidic conditions (e.g., HCl/EtOH) . Optimization of reaction time, temperature (e.g., 70–90°C), and stoichiometry of substituents (e.g., methoxy or hydroxy groups on the phenyl ring) is critical to minimize side products like isoflavonoids. Purity is confirmed via TLC and HPLC .
Advanced: How can stereochemical challenges in synthesizing chiral chromanone derivatives be addressed?
Methodological Answer:
Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography (e.g., using Chiralpak® IA/IB columns), are employed to isolate enantiomers. Computational modeling (e.g., DFT studies) can predict steric and electronic effects influencing stereoselectivity during cyclization . For example, TD-DFT analysis of excited-state intramolecular proton transfer (ESIPT) in analogs like 6-amino-2-(2'-hydroxyphenyl)benzoxazole provides insights into tautomeric stability under varying solvents .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Standard techniques include:
- UV-Vis spectroscopy to identify π→π* transitions (e.g., absorption bands at ~270 nm and ~320 nm for conjugated systems) .
- NMR (¹H/¹³C) for structural elucidation: Hydroxy protons appear as broad singlets (δ 9–12 ppm), while the chromanone carbonyl resonates at δ 190–200 ppm .
- Mass spectrometry (HRMS/ESI-MS) to confirm molecular weight and fragmentation patterns .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate NMR/IR spectra and predict chemical shifts, helping reconcile discrepancies between observed and theoretical data. For instance, TD-DFT can model solvent effects on UV-Vis absorption, explaining shifts in polar solvents like methanol . Statistical tools (e.g., RMSD analysis) quantify deviations between experimental and computed spectra .
Basic: What in vitro assays are used to evaluate the bioactivity of this compound?
Methodological Answer:
Common assays include:
- DPPH/ABTS radical scavenging for antioxidant activity (IC₅₀ values typically <50 µM for active derivatives) .
- MTT assay for cytotoxicity (e.g., testing against cancer cell lines like HeLa or MCF-7) .
- ELISA/Western blot to assess anti-inflammatory effects (e.g., inhibition of TNF-α or COX-2) .
Advanced: How can molecular docking and QSAR models improve mechanistic understanding of bioactivity?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding interactions with targets like Keap1-Nrf2 or COX-2. QSAR models (e.g., using MLR or PLS regression) correlate substituent effects (e.g., methoxy groups at C3') with bioactivity. For example, a QSAR study on dihydromyricetin analogs revealed that hydrophobicity (logP) and H-bond donor count significantly influence antioxidant potency .
Basic: What crystallographic methods are used for structural determination?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. SHELX software refines structures, with R-factors <0.05 indicating high accuracy. Crystallization is achieved via slow evaporation in solvents like DMSO/EtOH .
Advanced: How can high-throughput crystallography address challenges in resolving twinned or low-resolution data?
Methodological Answer:
SHELXD/SHELXE pipelines enable robust phasing of twinned data by iterative dual-space recycling. For low-resolution datasets (<1.5 Å), charge-flipping algorithms and non-crystallographic symmetry averaging improve electron density maps. Molecular replacement (using Phaser) with homolog structures (e.g., PDB: 4XYZ) is also effective .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 (≤10% v/v) for aqueous formulations .
- pH adjustment : Deprotonate hydroxy groups at pH >8 (e.g., sodium phosphate buffer) .
- Cyclodextrin inclusion complexes (e.g., β-CD) enhance solubility via host-guest interactions .
Advanced: How can nanoformulation techniques optimize bioavailability?
Methodological Answer:
- Liposomal encapsulation : Soy phosphatidylcholine/cholesterol liposomes (size ~100 nm, PDI <0.2) improve plasma half-life .
- Polymeric nanoparticles : PLGA nanoparticles (loaded via emulsion-solvent evaporation) provide sustained release (e.g., 80% release over 72 hours) .
- In silico PK modeling (GastroPlus™) predicts absorption and guides dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
